

Solubility of 1,3-Dichloro-7-methylisoquinoline in organic solvents

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Compound of Interest

Compound Name: 1,3-Dichloro-7-methylisoquinoline

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An In-depth Technical Guide to the Solubility of **1,3-Dichloro-7-methylisoquinoline** in Organic Solvents

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **1,3-Dichloro-7-methylisoquinoline** (CAS No. 21902-37-4). Given the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles governing its solubility and presents detailed, field-proven experimental protocols for its accurate determination. This guide is intended to empower researchers, chemists, and drug development professionals to effectively select solvents and design experimental conditions for synthesis, purification, and formulation involving this heterocyclic compound.

Introduction and Physicochemical Profile

1,3-Dichloro-7-methylisoquinoline is a halogenated aromatic heterocycle belonging to the isoquinoline class of compounds.^[1] Its structure, featuring a benzene ring fused to a pyridine ring, is a common scaffold in medicinal chemistry. The dichloro- and methyl-substituents significantly influence its physicochemical properties, making it a valuable intermediate in the synthesis of more complex molecules.

A thorough understanding of a compound's solubility is a critical prerequisite for its application in drug discovery and development. Solubility impacts reaction kinetics, dictates the choice of crystallization and chromatography conditions, and is a key determinant of a drug candidate's formulation and bioavailability.

Physicochemical Properties of **1,3-Dichloro-7-methylisoquinoline**:

Property	Value	Source
CAS Number	21902-37-4	[2] [3]
Molecular Formula	C ₁₀ H ₇ Cl ₂ N	[2] [3]
Molecular Weight	212.08 g/mol	[2]
Monoisotopic Mass	210.996 Da	[1]
Predicted XLogP3	4.4	[1] [4]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1 (Nitrogen atom)	[1]
Appearance	Solid (predicted)	-

The high predicted XLogP3 value of 4.4 strongly suggests that **1,3-Dichloro-7-methylisoquinoline** is a lipophilic compound with poor solubility in water and significantly higher solubility in organic solvents.[\[1\]](#)[\[4\]](#)

Theoretical Framework: Factors Governing Solubility

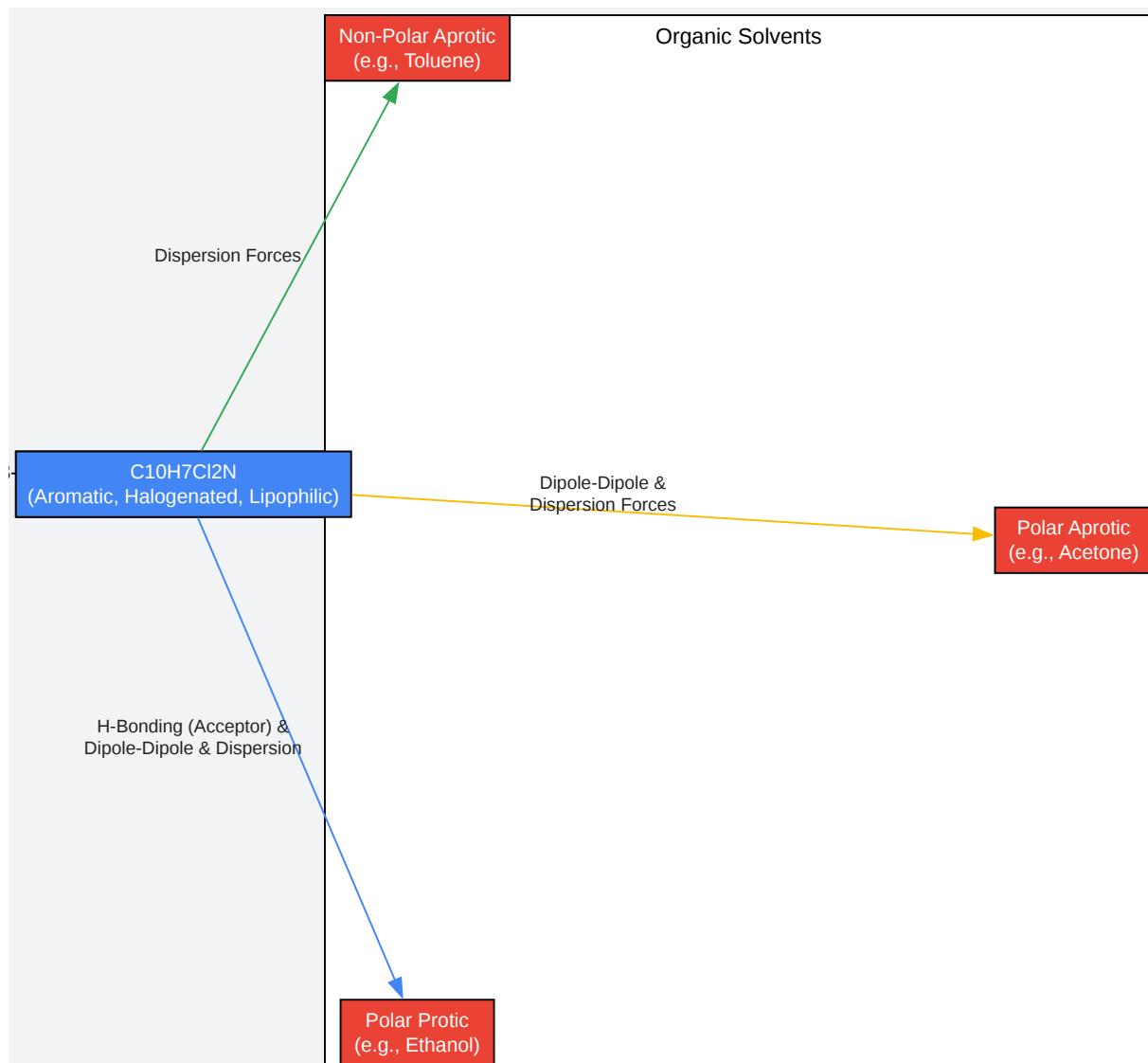
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the intermolecular forces at play.[\[5\]](#) For **1,3-Dichloro-7-methylisoquinoline**, the following factors are paramount:

- **Solute-Solvent Interactions:** Dissolution requires overcoming the solute-solute forces within the crystal lattice and the solvent-solvent forces to create a cavity for the solute molecule.

This energy input is compensated by the formation of new solute-solvent interactions.^[5]

- Van der Waals Forces: As a large, aromatic molecule, the primary interactions with non-polar solvents (e.g., Toluene, Hexane) will be London dispersion forces.
- Dipole-Dipole Interactions: The chlorine atoms and the nitrogen atom induce a molecular dipole, allowing for dipole-dipole interactions with polar aprotic solvents (e.g., Acetone, Dichloromethane).
- Hydrogen Bonding: The nitrogen atom in the isoquinoline ring is a potential hydrogen bond acceptor. This allows for stronger interactions with polar protic solvents like ethanol and methanol, which can act as hydrogen bond donors.
- Solvent Polarity: The polarity of the solvent, often quantified by its dielectric constant, is a key predictor of solubility.^{[6][7]} Non-polar solvents are expected to be effective for this lipophilic compound. Polar aprotic solvents may offer a good balance of interactions, while polar protic solvents can engage in hydrogen bonding.
- Temperature: The dissolution of most solid compounds is an endothermic process. Therefore, according to Le Chatelier's Principle, increasing the temperature will typically increase the solubility.^[8] This is a critical parameter to consider during experimental design, especially for crystallization processes.

The diagram below illustrates the potential intermolecular interactions governing the dissolution of **1,3-Dichloro-7-methylisoquinoline** in different solvent types.



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Caption: Intermolecular forces driving solubility.

Illustrative Solubility Data

While comprehensive experimental data is not publicly available, the following table provides illustrative solubility values for **1,3-Dichloro-7-methylisoquinoline** in common organic solvents at ambient temperature (25 °C). These values are derived from physicochemical principles and are intended as a practical guide for initial solvent screening.

It is imperative to note that the data in Table 2 is illustrative and must be confirmed experimentally using the protocols outlined in this guide.

Table 2: Illustrative Solubility of **1,3-Dichloro-7-methylisoquinoline** in Various Organic Solvents at 25°C

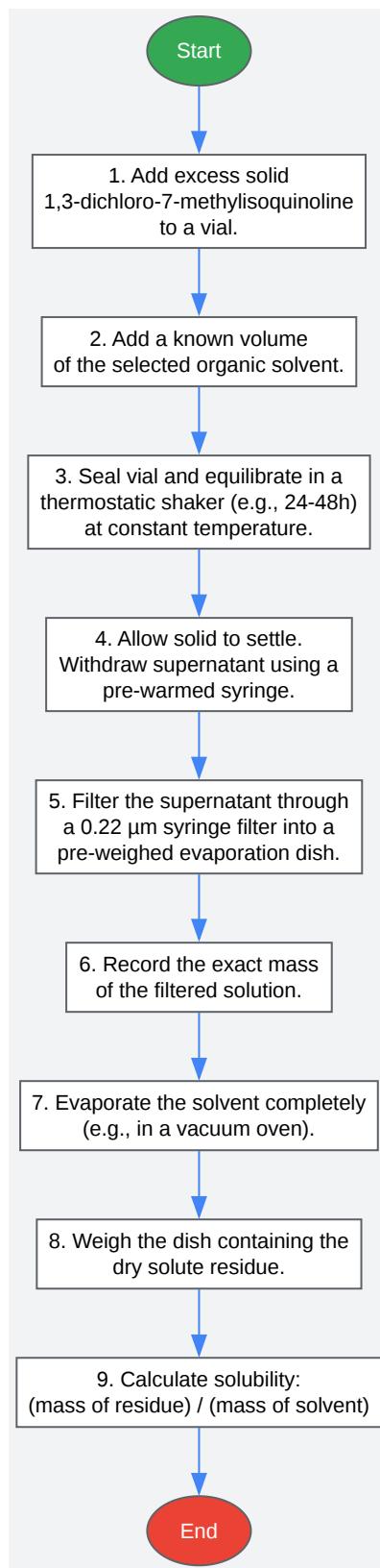
Solvent	Class	Dielectric Constant (20°C)[7]	Illustrative Solubility (g/100 mL)
n-Hexane	Non-Polar Aprotic	1.89	~ 1.5
Toluene	Non-Polar Aprotic	2.38	~ 15.0
Dichloromethane	Polar Aprotic	9.08	> 25.0
Ethyl Acetate	Polar Aprotic	6.02	~ 18.0
Acetone	Polar Aprotic	21.01	~ 20.0
2-Propanol	Polar Protic	19.92	~ 8.0
Ethanol	Polar Protic	24.55	~ 5.0
Methanol	Polar Protic	32.70	~ 2.5
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	47.00	> 30.0

Experimental Protocols for Solubility Determination

The following section details a robust, standard method for quantitatively determining the solubility of **1,3-Dichloro-7-methylisoquinoline**.

Shake-Flask Method (Gravimetric Determination)

This equilibrium-based method is considered the gold standard for solubility measurement due to its reliability and directness. It involves creating a saturated solution and then quantifying the dissolved solute by mass after solvent evaporation.



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Caption: Workflow for the Shake-Flask Gravimetric Method.

Detailed Step-by-Step Methodology

Materials:

- **1,3-Dichloro-7-methylisoquinoline** (solid)
- Selected organic solvents (analytical grade)
- Scintillation vials with screw caps
- Thermostatic shaker or water bath
- Syringes and 0.22 μm syringe filters (ensure filter material is compatible with the solvent)
- Pre-weighed glass evaporation dishes or beakers
- Analytical balance (readable to 0.1 mg)
- Vacuum oven or desiccator

Procedure:

- Preparation of Saturated Solution: Add an excess amount of solid **1,3-Dichloro-7-methylisoquinoline** to a series of vials. An amount sufficient to ensure a solid phase remains after equilibration is required (e.g., ~100 mg).
- Solvent Addition: Add a known volume or mass (e.g., 5 mL) of the desired organic solvent to each vial.
- Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure the solution is fully saturated. Visual inspection should confirm the presence of undissolved solid.
- Sample Collection: After equilibration, remove the vials and allow the undissolved solid to settle for at least 2 hours at the same constant temperature. Carefully withdraw a known volume of the clear supernatant using a syringe.

- **Filtration:** Attach a 0.22 μm syringe filter to the syringe. Discard the first portion of the filtrate (e.g., 0.5 mL) to saturate the filter membrane. Dispense a precise volume of the remaining supernatant into a pre-weighed evaporation dish.
- **Mass Determination of Solution:** Immediately record the total weight of the evaporation dish containing the filtered solution. The mass of the solvent can be determined by subtracting the dish's tare weight.
- **Solvent Evaporation:** Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the compound (e.g., 40-60 °C). A gentle stream of nitrogen can also be used to facilitate evaporation.
- **Final Mass Measurement:** Once the solvent has completely evaporated and a dry residue remains, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the dry solute.
- **Calculation:** The solubility can be expressed in various units:
 - g / 100 g solvent: $(\text{mass of residue} / \text{mass of solvent}) * 100$
 - g / 100 mL solution: This requires knowing the density of the final solution. The gravimetric method is most accurate when expressed by mass.

Conclusion

While quantitative solubility data for **1,3-Dichloro-7-methylisoquinoline** is not readily found in the literature, its physicochemical properties strongly indicate a lipophilic nature, with poor aqueous solubility and good solubility in a range of non-polar and polar aprotic organic solvents. This guide provides the theoretical foundation and a detailed, reliable experimental protocol—the shake-flask gravimetric method—to enable researchers to accurately determine its solubility. The illustrative data and procedural workflows presented herein offer a robust starting point for any research or development activity involving this important chemical intermediate.

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